molecular formula C13H9Br2NO2 B310760 2,4-dibromo-N-(2-hydroxyphenyl)benzamide

2,4-dibromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B310760
M. Wt: 371.02 g/mol
InChI Key: HLUVDBHJCGHFAX-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by a 2-hydroxyphenyl group attached to the amide nitrogen and bromine substituents at the 2- and 4-positions of the benzoyl ring.

Properties

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,4-dibromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)

InChI Key

HLUVDBHJCGHFAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

4-Bromo-N-(2-hydroxyphenyl)benzamide (Compound I)
  • Key structural features :

    • The central amide group (C8–N1–C7=O1–C1) is nearly planar (r.m.s. deviation = 0.0026 Å) .
    • Dihedral angles: The hydroxyl-substituted phenyl ring forms a 73.97(12)° angle with the amide plane, while the brominated phenyl ring forms a 25.42(19)° angle .
    • Hydrogen bonding : Forms O–H⋯O and N–H⋯O interactions, creating layered crystal structures parallel to the (100) plane .
  • Comparison: The 2,4-dibromo variant would introduce additional steric and electronic effects due to the second bromine at the 2-position. This could increase molecular rigidity and alter hydrogen-bonding motifs compared to the monobromo analogue.
4-Bromo-N-(2-nitrophenyl)benzamide
  • Key structural features :
    • Two molecules (A and B) per asymmetric unit .
    • Nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
N-(2-hydroxyphenyl)-4-phenylbutanamide (A40)
  • Key structural features :
    • A phenylbutanamide backbone with a 2-hydroxyphenyl substituent .
    • Lacks halogen substituents, reducing molecular weight and lipophilicity.
Antimicrobial Activity
  • 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits moderate antibacterial activity due to nitro and bromo substituents enhancing electron-deficient character .
Enzyme Inhibition
  • N-(2-hydroxyphenyl)benzamide derivatives: Known as tyrosine kinase inhibitors (e.g., Capdeville et al., 2002) .
  • Comparison :
    • The dual bromine substituents in 2,4-dibromo-N-(2-hydroxyphenyl)benzamide could enhance hydrophobic interactions with enzyme active sites, improving inhibitory efficacy .

Physicochemical Properties

Property This compound 4-Bromo-N-(2-hydroxyphenyl)benzamide 4-Bromo-N-(2-nitrophenyl)benzamide
Molecular Weight ~369.1 g/mol (estimated) 292.1 g/mol 335.1 g/mol
Hydrogen Bonding O–H⋯O, N–H⋯O, C–H⋯O (predicted) O–H⋯O, N–H⋯O N–H⋯O, C–Br⋯O
Lipophilicity (LogP) Higher (due to two Br atoms) Moderate High (nitro group)
Bioactivity Enhanced enzyme inhibition (predicted) Antiparasitic Antibacterial

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